An In-depth Technical Guide to the Core Chemical Properties and Structure of 1-Methylimidazole-d3-1
An In-depth Technical Guide to the Core Chemical Properties and Structure of 1-Methylimidazole-d3-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of 1-Methylimidazole-d3-1, a deuterated analog of 1-Methylimidazole (B24206). This isotopically labeled compound is a valuable tool in various research and development applications, particularly in pharmacokinetic and metabolic studies.
Chemical Structure and Properties
1-Methylimidazole-d3-1, also known as N-methylimidazole-d3, is an aromatic heterocyclic organic compound. Its structure consists of a five-membered imidazole (B134444) ring with a deuterated methyl group attached to one of the nitrogen atoms. The three hydrogen atoms on the methyl group are replaced with deuterium (B1214612) atoms.
The chemical and physical properties of 1-Methylimidazole-d3-1 are essentially identical to those of its non-deuterated counterpart, 1-Methylimidazole, with the primary difference being its higher molecular weight due to the presence of deuterium.[1] This mass shift of +3 Da makes it an ideal internal standard for mass spectrometry-based quantitative analysis.[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-Methylimidazole. These values are considered directly applicable to 1-Methylimidazole-d3-1, with the exception of molecular weight.
| Property | Value | References |
| Molecular Formula | C₄H₃D₃N₂ | [1] |
| Molecular Weight | 85.12 g/mol | [1] |
| CAS Number | 4166-68-1 | [1] |
| Appearance | Colorless to yellow liquid | [2][3] |
| Odor | Amine-like | [2] |
| Melting Point | -6 °C to -60 °C | [2][3][4][5][6][7] |
| Boiling Point | 195.5 °C to 199 °C | [2][3][4][5][6][7] |
| Density | 1.03 g/mL at 25 °C | [2][3][6][7] |
| Refractive Index (n20/D) | 1.495 | [2][3][7] |
| pKa of Conjugate Acid | 6.95 - 7.4 | [2][5] |
| Solubility | Miscible with water | [2][3][6][7] |
Spectral Data
-
¹H NMR: In the proton NMR spectrum of 1-Methylimidazole-d3-1, the characteristic singlet of the methyl protons would be absent due to the substitution with deuterium. The signals corresponding to the imidazole ring protons would remain. The deuterated ring in related compounds is known to reduce proton interference in ¹H NMR.[1]
-
¹³C NMR: The carbon spectrum would show a signal for the methyl carbon, though its multiplicity might be affected by the coupling with deuterium. The signals for the imidazole ring carbons would be similar to the non-deuterated compound.
-
Mass Spectrometry: The key feature in the mass spectrum of 1-Methylimidazole-d3-1 is the molecular ion peak at m/z 85, which is 3 units higher than that of 1-Methylimidazole (m/z 82). This distinct mass difference is the basis for its use as an internal standard.
Experimental Protocols
Detailed experimental protocols are essential for the effective use of 1-Methylimidazole-d3-1 in a laboratory setting. The following sections provide methodologies for its synthesis and application in key analytical techniques.
Synthesis of 1-Methylimidazole-d3-1
The synthesis of 1-Methylimidazole-d3-1 typically involves the methylation of imidazole using a deuterated methylating agent. The following is a general laboratory-scale procedure.
Materials:
-
Imidazole
-
Sodium hydride (NaH) or other strong base
-
Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Quenching agent (e.g., water or methanol)
-
Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Deprotonation of Imidazole: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve imidazole in anhydrous THF. Cool the solution in an ice bath. Slowly add sodium hydride portion-wise with stirring. The reaction mixture will evolve hydrogen gas. Allow the reaction to stir at room temperature until the gas evolution ceases, indicating the formation of the sodium salt of imidazole.
-
Methylation: Cool the suspension of the imidazole salt back to 0 °C. Add deuterated methyl iodide or deuterated dimethyl sulfate dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water or methanol (B129727) at 0 °C. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent such as dichloromethane. Extract the aqueous layer multiple times with the organic solvent.
-
Purification: Combine the organic layers and dry over an anhydrous drying agent. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude 1-Methylimidazole-d3-1 by vacuum distillation or column chromatography on silica (B1680970) gel.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for 1-Methylimidazole-d3-1.
Application as an Internal Standard in Mass Spectrometry
1-Methylimidazole-d3-1 is widely used as an internal standard for the quantification of 1-Methylimidazole in various matrices due to its similar chemical behavior and distinct mass.[1]
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of 1-Methylimidazole-d3-1 of a known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards of the non-deuterated 1-Methylimidazole at different concentrations. Spike each calibration standard and the unknown samples with a fixed concentration of the 1-Methylimidazole-d3-1 internal standard stock solution.
-
LC Separation: Inject the prepared samples onto an appropriate LC column (e.g., a C18 reversed-phase column). Develop a suitable gradient elution method to achieve chromatographic separation of the analyte from other matrix components.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up MRM transitions for both the analyte (1-Methylimidazole) and the internal standard (1-Methylimidazole-d3-1). For example:
-
1-Methylimidazole: Precursor ion (Q1) m/z 83 → Product ion (Q3) m/z [fragment ion]
-
1-Methylimidazole-d3-1: Precursor ion (Q1) m/z 86 → Product ion (Q3) m/z [corresponding fragment ion]
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Determine the concentration of 1-Methylimidazole in the unknown samples by interpolating their peak area ratios on the calibration curve.
Experimental Workflow for Quantitative Analysis:
Caption: Workflow for LC-MS/MS quantification using an internal standard.
Use in NMR Spectroscopy
The deuteration of the methyl group in 1-Methylimidazole-d3-1 simplifies ¹H NMR spectra by removing the signal from the methyl protons. This can be advantageous in complex mixtures or for studying the interactions of the imidazole ring without interference.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample containing the compound of interest and 1-Methylimidazole-d3-1 (if used as a reference or part of the mixture) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
NMR Acquisition: Acquire the ¹H NMR spectrum according to standard instrument protocols.
-
Spectral Analysis: The resulting spectrum will show signals corresponding to the protons on the imidazole ring of 1-Methylimidazole-d3-1, but the singlet corresponding to the methyl group will be absent. This allows for clearer observation of other signals in that region of the spectrum.
Applications in Drug Development and Research
The primary application of 1-Methylimidazole-d3-1 in drug development and research stems from its utility as a stable isotope-labeled internal standard.
-
Pharmacokinetic Studies: Accurate quantification of drug metabolites is crucial in pharmacokinetic studies. If 1-Methylimidazole is a metabolite of a drug candidate, 1-Methylimidazole-d3-1 can be used as an internal standard to precisely measure its concentration in biological fluids over time.
-
Metabolic Profiling: In metabolomics research, stable isotope labeling is a powerful technique for tracing metabolic pathways. While not a direct tracer for a specific pathway, its use as an internal standard ensures the accuracy of quantification of its non-deuterated counterpart in complex biological samples.
-
Mechanistic Studies: The deuterated ring of related compounds is valuable for exploring isotope effects and reaction mechanisms in systems containing imidazole.[1]
Signaling Pathway Visualization (Hypothetical):
While 1-Methylimidazole-d3-1 is not directly involved in signaling pathways, its non-deuterated form, 1-methylimidazole, can act as a ligand for metal ions in biological systems.[2] The following diagram illustrates a hypothetical interaction where 1-methylimidazole could modulate a signaling pathway by binding to a metalloenzyme.
Caption: Hypothetical modulation of a metalloenzyme by 1-methylimidazole.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. 1-Methylimidazole [chembk.com]
- 4. 1-methylimidazole [chemister.ru]
- 5. 1-Methylimidazole | C4H6N2 | CID 1390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 616-47-7 CAS MSDS (1-Methylimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1-Methylimidazole | 616-47-7 [chemicalbook.com]
